3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One such method involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines involves two fused pyrimidine rings . The structure of these compounds is characterized by two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines have been studied . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The chemical properties of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied. One such investigation involves the thermal ene reaction of similar compounds, leading to the formation of pyrimido[4,5-b]azepine derivatives, which are of interest due to their potential biological activities (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994). Additionally, the facile construction of substituted pyrimido[4,5-d]pyrimidones has been achieved by transforming enaminouracil, demonstrating the compound's versatility in synthesis processes (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Regioselective Amination
Research has shown that 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a closely related compound, undergoes regioselective amination, leading to the formation of 7-amino derivatives. This finding highlights the potential for specific functional group modifications in the pyrimido[4,5-d]pyrimidine system, which could be applicable for the synthesis of new compounds (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Solid-Phase Synthesis
The solid-phase synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones represents another significant application, demonstrating an efficient and versatile method for producing these compounds. This approach is notable for its potential use in high-throughput synthesis and screening of biologically active molecules (Graveleau & Masquelin, 2003).
Biological Activity Exploration
Research has also focused on the exploration of the biological activity of derivatives of this compound class. For instance, studies have synthesized and tested various derivatives for their antibacterial and antifungal activities, revealing potential applications in combating microbial infections (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016). Additionally, the antioxidant activity of certain derivatives has been evaluated, indicating the potential for these compounds in oxidative stress-related applications (Kononevich, Bobkova, Smolski, & Demchenko, 2014).
Future Directions
Properties
IUPAC Name |
6-cyclopentyl-2-(cyclopropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-12-10-7-15-13(16-8-5-6-8)17-11(10)18-14(21)19(12)9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,16,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMIUJVUAZMGBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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